REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][NH2:14])=[CH:7][N:6]=1.C1(C)C=CC=CC=1>O>[N:6]1[C:7]2[NH:14][CH2:13][CH2:12][CH2:11][C:8]=2[CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][CH2:2][NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round-bottom flask equipped with a N2 inlet
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with N2
|
Type
|
CUSTOM
|
Details
|
placed in a 90° C.
|
Type
|
CUSTOM
|
Details
|
without removing the flask from the oil bath
|
Type
|
CUSTOM
|
Details
|
Caution: an exothermic reaction
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered while hot,
|
Type
|
CUSTOM
|
Details
|
followed by 65 mL of hot toluene (90° C.)
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=2CCCNC12)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |